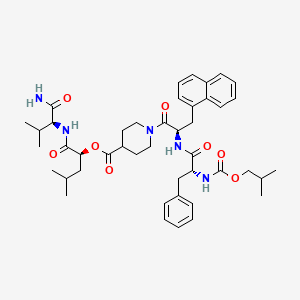

Peptide 7140

Description

Properties

CAS No. |

159440-06-9 |

|---|---|

Molecular Formula |

C44H59N5O8 |

Molecular Weight |

786.0 g/mol |

IUPAC Name |

[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2R)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-1-ylpropanoyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C44H59N5O8/c1-27(2)23-37(41(52)48-38(29(5)6)39(45)50)57-43(54)32-19-21-49(22-20-32)42(53)36(25-33-17-12-16-31-15-10-11-18-34(31)33)46-40(51)35(24-30-13-8-7-9-14-30)47-44(55)56-26-28(3)4/h7-18,27-29,32,35-38H,19-26H2,1-6H3,(H2,45,50)(H,46,51)(H,47,55)(H,48,52)/t35-,36-,37+,38+/m1/s1 |

InChI Key |

BEDFWZHAUMLCKV-RNATXAOGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC=CC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)OCC(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC=CC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C |

Origin of Product |

United States |

Overview of Peptides As Biomolecules in Biological Systems

Peptides are short chains of amino acids linked by peptide bonds, playing crucial roles in a vast array of biological processes. longdom.orgajpbp.com These biomolecules are integral to cell communication, immune responses, and the regulation of enzymatic activity. longdom.org Functioning as hormones, neurotransmitters, and antimicrobial agents, peptides are fundamental to maintaining physiological balance. longdom.orgamericanpeptidesociety.org Their diverse functions are dictated by their unique amino acid sequences and three-dimensional structures. americanpeptidesociety.org

In the realm of therapeutics and diagnostics, peptides hold considerable promise due to their high specificity and broad range of biological activities. longdom.orgajpbp.com They are being explored as potential treatments for a variety of diseases and as diagnostic tools for early disease detection. longdom.orgajpbp.com The ability to synthesize peptides allows researchers to create custom sequences for specific research and therapeutic applications, a process that has been revolutionized by methods like Solid-Phase Peptide Synthesis (SPPS). longdom.orgfrontiersin.org

Nomenclature and Contextualization of Peptide 7140 Dbaasps 7140 / Thanatin T15s G16a

Peptide 7140 is cataloged under the identifier DBAASPS_7140 and is a synthetic variant of a naturally occurring antimicrobial peptide known as Thanatin (B1575696). dbaasp.org The specific designation for this compound is Thanatin [T15S][G16A], which indicates a modification of the original Thanatin sequence. dbaasp.org This nomenclature signifies that at position 15, the original amino acid Threonine (T) has been substituted with Serine (S), and at position 16, Glycine (G) has been replaced with Alanine (A).

Thanatin itself is a 21-amino acid peptide originally isolated from the hemolymph of the spined soldier bug, Podisus maculiventris. nih.govmdpi.com It is known for its broad-spectrum antimicrobial activity against various bacteria and fungi. mdpi.commedchemexpress.com The native peptide has a characteristic β-hairpin structure stabilized by a single disulfide bond between two cysteine residues. mdpi.comfrontiersin.org The investigation of analogues like this compound, with specific amino acid substitutions, is a common strategy in peptide research to explore structure-activity relationships and potentially enhance desired properties. researchgate.net For instance, a thanatin analogue with a T15S mutation, referred to as S-thanatin, has been studied for its efficacy in animal models. researchgate.net

| Identifier | Base Peptide | Modifications | Original Source of Base Peptide |

|---|---|---|---|

| This compound (DBAASPS_7140) | Thanatin | [T15S][G16A] (Threonine to Serine at position 15; Glycine to Alanine at position 16) | Spined Soldier Bug (Podisus maculiventris) |

Significance of Investigating Specific Peptide Sequences in Academic Discovery

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the chemical synthesis of peptides. jpt.combachem.com Developed by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. jpt.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps. bachem.comlifetein.com

The general workflow of SPPS involves repeated cycles of deprotection, coupling, and washing. lifetein.com The C-terminal amino acid of the target peptide is first anchored to the resin. jpt.com The protecting group on the N-terminus of this amino acid is then removed (deprotection), and the next protected amino acid in the sequence is activated and coupled to the newly exposed amino group. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support. jpt.com

Fmoc-based SPPS Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) based strategy is a popular approach in SPPS due to its mild reaction conditions. nih.govcreative-peptides.com The Fmoc group is used to protect the α-amino group of the amino acids and is stable under acidic conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). lifetein.comcreative-peptides.com This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the repetitive Fmoc deprotection steps. lifetein.com

The synthesis cycle in Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a piperidine solution. embrapa.br

Washing: Thorough washing of the resin to remove excess piperidine and the cleaved Fmoc byproduct.

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminal amine of the peptide chain. embrapa.br

Washing: Washing the resin to remove excess reagents and byproducts from the coupling reaction.

This cycle is repeated for each amino acid in the sequence. The mild conditions of the Fmoc deprotection step make this strategy compatible with a wide range of sensitive amino acid modifications, such as phosphorylation and glycosylation. nih.gov

Boc/Benzyl (B1604629) SPPS Approaches

The tert-butyloxycarbonyl (Boc) and benzyl (Bzl) based strategy is another classical method for SPPS. seplite.com In this approach, the Boc group serves as the temporary protecting group for the α-amino group, while benzyl-based groups are typically used for the more permanent protection of the amino acid side chains. peptide.com

The key difference from the Fmoc strategy lies in the deprotection conditions. The Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com The benzyl-based side-chain protecting groups are more stable to these conditions and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.com

While the Boc/Bzl strategy is not strictly orthogonal due to the use of acids for both deprotection steps, the significant difference in acid strength required allows for selective cleavage. peptide.compeptide.com

| Feature | Fmoc-based SPPS | Boc/Benzyl SPPS |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., Piperidine in DMF) | Moderate acid (e.g., TFA in DCM) |

| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt) | Benzyl-based groups, removed by strong acid |

| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) |

| Advantages | Mild conditions, suitable for sensitive modifications | Less aggregation in some cases |

| Disadvantages | Potential for side reactions like aspartimide formation | Use of hazardous strong acids (HF) |

Resin-based Methodologies and Cleavage Considerations

The choice of resin is a critical factor in SPPS as it determines the nature of the C-terminus of the final peptide (acid or amide) and the conditions required for cleavage. jpt.comamerigoscientific.com

Common Resins for Peptide Synthesis:

Wang Resin: Used in Fmoc-SPPS to produce peptides with a C-terminal carboxylic acid. uci.edu

Rink Amide Resin: Employed in Fmoc-SPPS to generate peptides with a C-terminal amide. amerigoscientific.comuci.edu

Merrifield Resin: A classical resin used in Boc-SPPS for the synthesis of peptide acids. chempep.comiris-biotech.de

2-Chlorotrityl Chloride Resin: A highly acid-sensitive resin used in Fmoc-SPPS that allows for the cleavage of the peptide while keeping the side-chain protecting groups intact. uci.eduiris-biotech.de

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of the side-chain protecting groups. luc.edu The cleavage cocktail typically consists of a strong acid, such as TFA, along with a mixture of scavengers to prevent side reactions caused by the reactive cationic species generated during the deprotection process. neulandlabs.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT). nih.gov The specific composition of the cleavage cocktail depends on the amino acid sequence of the peptide and the protecting groups used.

Solution-Phase Peptide Synthesis (LPPS) Considerations

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method of peptide synthesis where the reactions are carried out in a homogeneous solution. neulandlabs.comambiopharm.com Unlike SPPS, the growing peptide chain is not attached to a solid support. neulandlabs.com This approach allows for the purification of intermediates at each step, which can lead to a higher purity of the final product. bachem.com

LPPS is often preferred for the large-scale synthesis of short peptides. ambiopharm.comspringernature.com The main challenge in LPPS is the purification of the peptide after each coupling step, which can be time-consuming and may lead to product loss. springernature.com To overcome this, strategies such as fragment condensation, where smaller, purified peptide fragments are coupled together, are often employed. neulandlabs.com

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Reaction Environment | Heterogeneous (peptide on solid support) | Homogeneous (all reactants in solution) |

| Purification | Filtration and washing of the resin | Extraction, crystallization, or chromatography after each step |

| Reagent Excess | Large excess of reagents is often used | Stoichiometric or near-stoichiometric amounts of reagents |

| Automation | Easily automated | More difficult to automate |

| Scalability | Well-suited for lab-scale and large-scale | Often preferred for very large-scale production of short peptides |

| Peptide Length | Suitable for long peptides | Generally more practical for shorter peptides and fragments |

Chemo-Enzymatic Peptide Synthesis (CEPS)

Chemo-Enzymatic Peptide Synthesis (CEPS) combines the flexibility of chemical peptide synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govfrontiersin.org This approach utilizes enzymes, such as proteases or engineered ligases, to form peptide bonds. nih.gov

A key advantage of CEPS is the exceptional stereoselectivity of enzymes, which eliminates the risk of racemization during peptide bond formation. nih.gov Furthermore, enzymatic reactions are performed in aqueous solutions under mild pH and temperature conditions, which is beneficial for the synthesis of sensitive or modified peptides. frontiersin.org

CEPS is particularly useful for the ligation of large peptide fragments, enabling the synthesis of long peptides and even small proteins. frontiersin.orgqyaobio.com The enzyme-catalyzed reaction can be either equilibrium-controlled or kinetically controlled. nih.gov

Innovative Synthesis Strategies

To address the limitations of traditional peptide synthesis methods, several innovative strategies have been developed to improve efficiency, sustainability, and the ability to synthesize complex peptides.

Molecular Hiving™: This is a tag-assisted liquid-phase peptide synthesis technology. jitsubo.comsmgconferences.com A hydrophobic tag is attached to the C-terminus of the peptide, which allows for the purification of the growing peptide chain by simple aqueous extraction, thus avoiding the need for chromatography of intermediates. smgconferences.com This method combines the advantages of both SPPS (simplified purification) and LPPS (homogeneous reaction conditions). bachem.com

Microwave-Assisted Synthesis: The application of microwave energy to SPPS can significantly accelerate the rates of both the coupling and deprotection reactions. creative-peptides.comnih.gov This leads to shorter synthesis times and can improve the purity of the final peptide, especially for difficult sequences that are prone to aggregation. creative-peptides.comsigmaaldrich.cn Microwave heating is uniform and rapid, allowing for precise temperature control during the synthesis. creative-peptides.com

Information regarding "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific information has been found for a compound explicitly identified as "this compound." Consequently, it is not possible to provide a detailed article on its synthesis, post-synthetic modifications, and purification methodologies as requested.

The provided outline requires specific details regarding "this compound," including spontaneous chemical modifications like pyroglutamination and the protecting group chemistry employed in its synthesis. General principles of peptide chemistry, while well-documented, cannot be accurately applied to a specific, un-referenced molecule without verifiable sources.

It is possible that "this compound" is a designation used in a proprietary or internal context and is not publicly disclosed. Without access to specific research or documentation pertaining to this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Primary Sequence Determination and Validation (Peptide Sequencing)

The primary structure, or amino acid sequence, is the foundational blueprint of a peptide. Determining this sequence is the first step in its structural characterization.

Methods for Primary Sequence Determination:

Several techniques are employed to determine the primary amino acid sequence of a peptide. resolvemass.carapidnovor.com The most common and powerful methods include:

Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of a peptide. rapidnovor.comlibretexts.org Phenyl isothiocyanate reacts with the N-terminal amino group, which is then cleaved and identified. This process is repeated cyclically to determine the sequence. libretexts.org

Mass Spectrometry (MS): This is the gold standard for modern peptide sequencing. resolvemass.caresolvemass.ca Techniques like Tandem Mass Spectrometry (MS/MS) are particularly powerful. americanpeptidesociety.org In this process, the peptide is first ionized and its mass-to-charge ratio is measured. It is then fragmented, and the masses of the fragments are measured. Analysis of the fragment ions (such as b- and y-ions) allows for the deduction of the amino acid sequence. matrixscience.com High-resolution mass spectrometry can also identify post-translational modifications. resolvemass.ca

Amino Acid Analysis (AAA): This method determines the total amino acid composition of a peptide after it has been hydrolyzed into its constituent amino acids. While it doesn't provide the sequence, it validates the results of sequencing by confirming the types and ratios of amino acids present. resolvemass.ca

Primary Sequence of Thanatin (B1575696):

Thanatin is a 21-amino acid peptide. mdpi.com Its primary sequence has been determined and validated as:

GSKKPVPIIYCNRRTGKCQRM mdpi.comcore.ac.uk

Analysis of Structural Motifs and Secondary Structure Prediction

Following sequence determination, the next step is to analyze the peptide's secondary structure—the local, repeating three-dimensional structures like alpha-helices and beta-sheets.

Thanatin Family Structural Motifs:

Thanatin is characterized by a distinct structural motif: a β-hairpin structure. mdpi.com This motif is stabilized by a single disulfide bond between two cysteine residues (Cys11 and Cys18). mdpi.comfrontiersin.org This creates a C-terminal loop of six amino acid residues. core.ac.uk The core of Thanatin consists of an anti-parallel β-sheet structure extending from Isoleucine-8 to the C-terminus. frontiersin.org

Peptides are often classified based on their secondary structures. Thanatin falls into the category of β-sheet peptides containing one or more disulfide bonds. mdpi.com This is in contrast to other antimicrobial peptides that may be linear α-helical peptides or have mixed α-helix and β-sheet structures. mdpi.com The β-turn, often directed by sequences like Pro-Gly, is another key element in the folding of peptide backbones. nih.gov

Predictive and Experimental Techniques:

Computational Prediction: Various computational tools can predict secondary structures from the primary sequence by analyzing patterns of hydrophobicity, charge, and steric properties. bakerlab.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used experimental technique to analyze the secondary structure of peptides in solution. americanpeptidesociety.orgdiva-portal.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum is characteristic of the proportions of α-helix, β-sheet, and random coil structures. diva-portal.org For example, β-sheets typically show a single negative band around 216-218 nm.

| Structural Feature | Description | Relevant Residues in Thanatin |

| Primary Sequence | 21 amino acid chain | GSKKPVPIIYCNRRTGKCQRM |

| Disulfide Bond | Covalent link stabilizing the structure | Cys11 - Cys18 |

| Secondary Structure | Anti-parallel β-hairpin | Core region from Ile8 to C-terminus |

| C-terminal Loop | A six-residue loop formed by the disulfide bridge | N-R-R-T-G-K-C |

Advanced Structural Characterization Techniques for Peptides

To obtain a high-resolution, three-dimensional structure, more advanced techniques are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the 3D structure of peptides in solution, which can mimic a biological environment. diva-portal.orgintertek.com 2D-NMR experiments like TOCSY and NOESY can reveal through-bond and through-space correlations between protons, allowing for the calculation of a detailed structural model. intertek.com NMR has been instrumental in defining the β-hairpin structure of Thanatin. mdpi.com

X-ray Crystallography: This technique can provide atomic-level resolution of a peptide's structure in its crystalline state. americanpeptidesociety.org It requires the successful crystallization of the peptide, which can be a significant challenge.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the secondary structure by analyzing the vibrational frequencies of the peptide's amide bonds. intertek.com

Microfluidic Modulation Spectroscopy (MMS): This newer technique offers high-sensitivity measurement of peptide secondary structure and can detect small changes, making it useful for stability and formulation studies. redshiftbio.com

| Technique | Information Provided | Application to Peptide Structure |

| NMR Spectroscopy | High-resolution 3D structure in solution, dynamics | Elucidation of the β-hairpin fold of Thanatin |

| X-ray Crystallography | High-resolution 3D structure in solid state | Provides precise atomic coordinates |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) | Confirms the predominant β-sheet structure |

| Mass Spectrometry (MS) | Primary sequence, modifications, molecular weight | Validates sequence and disulfide bond presence |

Conformational Dynamics and Flexibility Studies

Peptides are not static molecules; they are dynamic and can adopt multiple conformations. nih.gov This flexibility can be crucial for their biological function, such as binding to a receptor or inserting into a membrane. plos.orguq.edu.au

Importance of Flexibility:

The conformational flexibility of a peptide allows it to adapt its shape to different environments. biorxiv.org For instance, a peptide might be unstructured in an aqueous solution but adopt a defined secondary structure upon interacting with a cell membrane. nih.gov This induced-fit or conformational selection mechanism is a key aspect of many peptide-receptor interactions. plos.org

Studying Peptide Dynamics:

NMR Spectroscopy: Beyond static structure determination, NMR can probe the dynamics of a peptide over a wide range of timescales. nih.gov Techniques like measuring relaxation rates can identify flexible regions within the molecule.

Molecular Dynamics (MD) Simulations: MD simulations are computational methods that model the movements of atoms in a peptide over time. mit.edu These simulations can provide detailed insights into the conformational landscape of a peptide and how it changes in different environments (e.g., in water versus in a lipid bilayer). uq.edu.au

For Thanatin, studies combining experimental data with computational simulations have been used to understand how its structure relates to its function, particularly its interaction with bacterial lipopolysaccharide (LPS) membranes. frontiersin.org The flexibility of the N-terminal "arm" and the rigidity of the C-terminal β-hairpin are both thought to be important for its mechanism of action. frontiersin.org

Biological Activities and Mechanistic Investigations of Peptide 7140

Antimicrobial Activity Profile (referencing Thanatin (B1575696) activity)

The antimicrobial prowess of Peptide 7140 is inferred from the well-documented activity of Thanatin, a 21-amino acid peptide originally isolated from the spined soldier bug, Podisus maculiventris. mdpi.commdpi.comeurpepsoc.com Thanatin exhibits a broad spectrum of activity against various pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi. mdpi.comeurpepsoc.com

An analog of Thanatin, S-thanatin, where threonine at position 15 is substituted with serine, has demonstrated heightened antimicrobial potency, particularly against Gram-negative bacteria like E. coli, alongside reduced hemolytic toxicity. mdpi.com Given that this compound also contains a serine substitution (at position 15, with an additional substitution at position 16), it is hypothesized to share this enhanced and selective activity. The primary mechanism of Thanatin and its analogs involves the disruption of the outer membrane of Gram-negative bacteria by targeting the lipopolysaccharide (LPS) transport system. mdpi.combohrium.commdpi.com

Table 1: Antimicrobial Activity of Thanatin Against Various Microorganisms

| Microorganism | Type | Minimal Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 0.3 - 3.2 mdpi.comnih.govmedchemexpress.com |

| Klebsiella pneumoniae | Gram-negative Bacteria | <1.2 - 3.2 mdpi.comnih.gov |

| Salmonella typhimurium | Gram-negative Bacteria | <1.2 mdpi.comnih.gov |

| Enterobacter cloacae | Gram-negative Bacteria | <1.2 mdpi.comnih.gov |

| Aerococcus viridans | Gram-positive Bacteria | <5 mdpi.com |

| Micrococcus luteus | Gram-positive Bacteria | <5 mdpi.com |

| Bacillus megaterium | Gram-positive Bacteria | <5 mdpi.com |

| Bacillus subtilis | Gram-positive Bacteria | <5 mdpi.com |

| Neurospora crassa | Fungus | <5 mdpi.com |

| Botrytis cinerea | Fungus | <5 mdpi.com |

Mechanisms of Membrane Interaction and Disruption

Antimicrobial peptides (AMPs) like Thanatin and its derivatives interact with and disrupt microbial membranes through several proposed models:

The Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, forming a pore reminiscent of a barrel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel through which ions and other cellular contents can leak out.

The Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this configuration, the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules.

The Carpet Model: In this mechanism, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. This disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.

For Thanatin, its potent activity against Gram-negative bacteria is primarily attributed to its interaction with the lipopolysaccharide (LPS) on the outer membrane. mdpi.comnih.gov This interaction is a critical first step, leading to membrane permeabilization and allowing the peptide to access its intracellular targets. mdpi.comnih.gov The binding affinity of Thanatin for LPS is in the nanomolar to low micromolar range. mdpi.comnih.gov The dimeric structure that Thanatin can form is thought to be pivotal for the permeabilization of the outer membrane. mdpi.com

Inhibition of Essential Intracellular Functions

Beyond direct membrane disruption, some antimicrobial peptides can translocate across the microbial membrane and interfere with essential intracellular processes. These can include the inhibition of:

DNA and RNA Synthesis: Some AMPs can bind to nucleic acids, interfering with replication and transcription. researchgate.net For instance, peptides like buforin II have been shown to bind to both DNA and RNA. researchgate.net

Protein Synthesis: Certain peptides can inhibit protein synthesis by binding to ribosomes. frontiersin.org Proline-rich AMPs, for example, can block the translation process. frontiersin.org

While these are established mechanisms for some AMPs, there is currently no direct evidence to suggest that Thanatin or this compound specifically inhibit DNA, RNA, or protein synthesis. Their primary and most well-documented mechanism of action remains the disruption of the outer membrane and the inhibition of the LPS transport machinery in Gram-negative bacteria. mdpi.combohrium.commdpi.comnih.gov

Specificity and Selectivity Against Microbial Classes

Thanatin exhibits a marked selectivity for Gram-negative bacteria over Gram-positive bacteria and fungi. mdpi.commdpi.comnih.gov This specificity is largely due to its strong interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is absent in Gram-positive bacteria. mdpi.comnih.gov The initial electrostatic attraction between the cationic peptide and the anionic LPS facilitates a high-affinity binding, which is the first step in its antimicrobial action. mdpi.comnih.gov

The D-isomer of Thanatin, however, loses most of its activity against Gram-negative bacteria while retaining some activity against Gram-positive strains, suggesting a chiral target is involved in its potent Gram-negative activity. mdpi.com The primary targets within the LPS transport system are the proteins LptA and LptD. mdpi.comeurpepsoc.combohrium.commdpi.com By binding to these proteins, Thanatin disrupts the assembly of the Lpt bridge, which is essential for transporting newly synthesized LPS to the outer membrane, leading to LPS accumulation and cell death. mdpi.comeurpepsoc.combohrium.commdpi.com

Modulation of Microbiological Homeostasis

Antimicrobial peptides are key effectors of the innate immune system and play a crucial role in maintaining microbiological homeostasis. nih.gov They contribute to shaping the composition of the commensal microbiota and provide a first line of defense against invading pathogens. nih.gov By selectively targeting and eliminating pathogenic microbes, AMPs help to prevent infections and maintain a healthy balance of microorganisms on epithelial surfaces. The production of AMPs can be induced by the presence of pathogens, allowing the host to mount a rapid and targeted response to infection. nih.gov

Role in Intercellular Communication and Biological Pathways

While the primary role of antimicrobial peptides is direct microbial killing, some have been shown to participate in intercellular communication and modulate host biological pathways.

Peptide-Receptor Interactions and Signal Transduction Pathways (e.g., GPCRs, RTKs)

Certain antimicrobial peptides can act as signaling molecules, interacting with host cell receptors to modulate immune responses. For example, some AMPs can activate G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes, including chemotaxis and inflammation. However, there is currently no specific research identifying direct interactions of Thanatin or this compound with GPCRs or receptor tyrosine kinases (RTKs). The investigation into the potential immunomodulatory roles of Thanatin and its analogs via receptor-mediated signaling pathways is an area for future research.

General Influence of Peptides on Cellular Processes (e.g., growth, differentiation, metabolism)

Bioactive peptides are known to play critical roles in a multitude of cellular functions. nih.gov They can influence cell signaling pathways that regulate processes such as cell growth, development, and immune responses. burickcenter.com The specific effects of a peptide are determined by its unique amino acid sequence, which allows it to target specific receptors and signaling pathways. burickcenter.com This can lead to the modulation of gene expression, either promoting the production of beneficial proteins or suppressing those that are harmful. burickcenter.com

For instance, some peptides can enhance angiogenesis, the formation of new blood vessels, which is a vital process in tissue repair and regeneration. burickcenter.com Peptides like Vesugen, derived from vascular tissues, are researched for their potential to influence cellular regeneration, modulate gene expression, and promote tissue-specific repair by interacting with specific cellular receptors. jordantimes.com Similarly, the peptide Cartalax is studied for its potential to impact cellular aging by interacting with the extracellular matrix and possibly enhancing cellular repair mechanisms. nrtimes.co.uk

General Link of Peptides to Inflammatory Responses and Immunomodulation

Many peptides have significant immunomodulatory properties, meaning they can alter or regulate the body's immune response. frontiersin.org They can link the innate and adaptive immune systems, influencing the magnitude of the immune response to protect against infection and regulate inflammation. frontiersin.org

The immunomodulatory activities of peptides are diverse and can include:

Leukocyte Recruitment and Activation: Peptides can attract and activate immune cells like macrophages and neutrophils to sites of injury or infection. mdpi.com

Cytokine Modulation: They can control the production of cytokines and chemokines, which are signaling molecules that drive inflammation, thereby ensuring a controlled immune response. frontiersin.orgmdpi.com

Macrophage Polarization: Some peptides can guide the transformation of pro-inflammatory macrophages (M1) to an anti-inflammatory state (M2), which aids in the resolution of inflammation and promotes tissue regeneration. mdpi.com

Modulation of Adaptive Immunity: Peptides can also influence the adaptive immune system by activating dendritic cells, which are key for initiating T-cell responses. mdpi.com

A well-studied example is the Vasoactive Intestinal Peptide (VIP), which has been shown to have significant therapeutic potential in inflammatory diseases due to its ability to inhibit the production of inflammatory cytokines. nih.gov Another example is PEPITEM, a naturally occurring peptide that helps regulate the movement of immune cells and can dampen age-related inflammation, a phenomenon known as 'inflammaging'. news-medical.net

Other Documented Bioactivities of Related Peptides (e.g., Antioxidative, Anti-inflammatory, Anticancer)

Bioactive peptides derived from various natural sources, including marine organisms, plants, and food by-products, exhibit a wide range of beneficial biological activities. mdpi.comnih.gov The specific function of a peptide is closely linked to its structure, including its amino acid composition, sequence, and length. nih.govmdpi.com

Interactive Data Table: Bioactivities of Various Peptides

| Bioactivity | Description | Peptide Examples/Sources |

| Antioxidative | Scavenge free radicals, protecting cells from oxidative damage. This activity is often linked to the presence of certain amino acids. mdpi.comnih.gov | Peptides from marine sources, soy protein hydrolysates, fullerene-peptides. mdpi.comnih.govscispace.com |

| Anti-inflammatory | Reduce or control inflammation by modulating immune cell activity and cytokine production. nih.gov | Vasoactive Intestinal Peptide (VIP), PEPITEM, peptides from marine organisms. nih.govnews-medical.netmdpi.com |

| Anticancer | Exhibit cytotoxic effects against cancer cells or inhibit tumor growth. | Lunasin (from soy), peptides from marine sources. mdpi.comnih.gov |

| Antimicrobial | Kill or inhibit the growth of pathogenic microorganisms. mdpi.com | Antimicrobial Peptides (AMPs) like defensins and cathelicidins, lipopeptides from Bacillus species. frontiersin.orgmdpi.commdpi.com |

| Antihypertensive | Lower blood pressure, often by inhibiting enzymes like angiotensin-converting enzyme (ACE). nih.gov | Peptides from dairy products, marine organisms. mdpi.comnih.gov |

These activities highlight the therapeutic potential of peptides in various fields, from medicine to nutraceuticals. nih.govnih.gov

Molecular Interactions and Targeted Mechanisms of Peptide 7140

Identification of Specific Molecular Targets (e.g., Lipid Bilayer for Thanatin)

The primary molecular target for the synthetic peptide designated DBAASPS_7140, also known as Thanatin (B1575696) [T15S][G16A], has been identified as the lipid bilayer of Gram-negative bacteria. dbaasp.org This interaction is fundamental to its mechanism of action. The process by which peptides engage with lipid membranes is complex and can involve a series of structural alterations in both the peptide and the bilayer. mdpi.com

Table 1: Key Aspects of Peptide-Lipid Bilayer Interactions

| Interaction Aspect | Description | Supporting Findings |

|---|---|---|

| Initial Adsorption | Peptides first attach to the surface of the lipid bilayer, often driven by electrostatic forces. | Cationic peptides are attracted to anionic components of bacterial membranes. soton.ac.uk |

| Membrane Insertion | Following adsorption, the peptide may insert itself into the hydrophobic core of the membrane. | Studies show peptides can insert into the outer leaflet, reducing local lipid order. rsc.org |

| Structural Perturbation | The peptide's presence disrupts the normal structure and function of the bilayer. | Mechanisms include the formation of barrel-stave pores, toroidal pores, or membrane defragmentation (carpet model). soton.ac.uk |

| Key Amino Acids | Specific residues are crucial for mediating the interaction with lipids. | Methionine, asparagine, and serine have been identified as key residues in forming hydrogen bonds with lipid headgroups in some peptides. rsc.org |

Subcellular Localization and Mechanisms of Cellular Entry (e.g., Cell-Penetrating Peptide properties)

While specific data on the subcellular localization of Peptide 7140 is not detailed in the available literature, its properties can be inferred from the broader class of cell-penetrating peptides (CPPs). CPPs are short peptides, typically 5 to 40 amino acids long, renowned for their ability to cross biological membranes and deliver various molecular cargoes into cells. frontiersin.orgwikipedia.orgmdpi.com They are often rich in cationic amino acids like arginine and lysine, or they possess an amphipathic structure, which facilitates their interaction with and transit across the plasma membrane. wikipedia.orgfrontiersin.org

The cellular entry of CPPs is generally understood to occur via two main pathways:

Direct Translocation: This energy-independent process involves the peptide moving directly across the lipid bilayer into the cytoplasm. nih.govyoutube.com Proposed models for this mechanism include the formation of transient pores, where strong interactions between the CPP's positively charged residues and the membrane's phosphate (B84403) groups lead to a temporary disruption that allows the peptide to pass through. wikipedia.org

Endocytosis: This is an energy-dependent pathway where the cell actively engulfs the peptide. wikipedia.orgnih.gov It is considered the most common uptake mechanism, especially at lower CPP concentrations. nih.gov Following internalization, the peptide is enclosed within an endosome. For the peptide to reach the cytoplasm, it must then escape from the endosome, a process known as endosomal escape, which is a critical step for the bioavailability of the peptide or its cargo. youtube.comacs.org

The exact mechanism used can depend on various factors, including the peptide's sequence, concentration, and the nature of any attached cargo. nih.govnih.gov Some studies suggest that certain peptides may utilize multiple pathways for cellular uptake. nih.gov

Table 2: Comparison of Cellular Entry Mechanisms for Cell-Penetrating Peptides (CPPs)

| Mechanism | Energy Dependence | Key Features | Process |

|---|---|---|---|

| Direct Translocation | Independent | Rapid entry; involves transient pore formation or membrane destabilization. | Peptide interacts directly with the lipid bilayer, creating a temporary opening to enter the cytosol. wikipedia.orgyoutube.com |

| Endocytosis | Dependent | Slower entry; involves cellular machinery and vesicle formation. | Peptide is engulfed by the cell membrane into an endosome, requiring subsequent escape to reach the cytoplasm. nih.govacs.org |

Ligand-Receptor Binding Dynamics and Affinity Studies

The interaction between a peptide and its target, such as a cell-surface receptor, is a dynamic process governed by specific binding principles. nih.gov While specific ligand-receptor binding studies for this compound are not detailed, the general methodologies provide a framework for understanding such interactions. Key aspects analyzed in these studies include binding affinity, kinetics, and thermodynamics. pepdd.com

Binding affinity (often expressed as the dissociation constant, K_d) quantifies the strength of the interaction, while binding kinetics describe the rates of association (k_on) and dissociation (k_off). pepdd.comnih.gov Peptides often undergo significant conformational changes upon binding to their receptors, and conversely, the receptor's extracellular surface can also rearrange to accommodate the peptide ligand. mdpi.comnih.gov

A variety of biophysical and biochemical techniques are employed to characterize these interactions:

Surface Plasmon Resonance (SPR): A label-free method to measure real-time binding kinetics and affinity. pepdd.com

Nuclear Magnetic Resonance (NMR): Provides high-resolution structural information about the peptide-receptor complex in a solution or membrane-bound state. mdpi.comnih.gov

X-ray Crystallography: Determines the three-dimensional structure of the peptide bound to its receptor, revealing detailed contact interfaces. nih.gov

Single-Molecule Force Spectroscopy (SMFS): Measures the unbinding forces between a single peptide and its receptor on a living cell, providing insights into the interaction strength and dynamics under force. rsc.org

Binding Assays: These can be label-free or use labeled components (e.g., fluorescent or radiolabeled ligands) to quantify binding. pepdd.com

A novel technique dubbed "zombie scanning" hijacks the cell's machinery to synthesize and display peptides on the cell surface alongside their target receptor, allowing for rapid, low-cost studies of structure-function relationships and binding interactions. uci.edu

Table 3: Methods for Studying Peptide-Receptor Binding Dynamics

| Technique | Information Provided | Key Advantage |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (K_d), kinetic rates (k_on, k_off). pepdd.com | Label-free, real-time analysis. pepdd.com |

| NMR Spectroscopy | 3D structure of complex, conformational changes. mdpi.comnih.gov | Provides structural data in a near-native environment. mdpi.com |

| X-ray Crystallography | High-resolution 3D structure of the bound complex. nih.gov | Atomic-level detail of the binding interface. nih.gov |

| Single-Molecule Force Spectroscopy | Unbinding forces, dissociation kinetics at the single-molecule level. rsc.org | Can be performed on living cells. rsc.org |

| Labeled Binding Assays | Binding affinity and specificity. pepdd.com | High sensitivity (depending on the label). pepdd.com |

Enzyme Inhibition and Modulation

Peptides are versatile molecules that can function as highly specific modulators of enzyme activity. thermofisher.comrsc.org They can act as enzyme inhibitors, blocking catalytic function, or as substrates that can be used to measure enzyme activity. americanpeptidesociety.orgrndsystems.com The study of enzyme kinetics is essential for characterizing how a peptide interacts with an enzyme and determining its mechanism of inhibition. americanpeptidesociety.org

Peptide inhibitors can function through several mechanisms:

Competitive Inhibition: The peptide inhibitor resembles the enzyme's natural substrate and binds to the active site, directly competing with the substrate. americanpeptidesociety.org

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency without blocking substrate binding. americanpeptidesociety.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the reaction from completing. americanpeptidesociety.org

The development of peptide-based enzyme inhibitors is a significant area of drug discovery, targeting enzymes involved in diseases like hypertension (ACE inhibitors) and cancer (protease inhibitors). americanpeptidesociety.orgamericanpeptidesociety.org Strategies such as "peptide stapling" are used to lock the peptide into a stable, biologically active conformation (e.g., an α-helix), which can improve its stability and inhibitory activity. rsc.orgrsc.org Furthermore, advanced mass spectrometry platforms have been developed to rapidly identify and mature covalent peptide inhibitors from large libraries. chemrxiv.orgpentelutelabmit.com

Table 4: Mechanisms of Enzyme Inhibition by Peptides

| Inhibition Type | Description | Effect on Kinetic Parameters (V_max, K_m) |

|---|---|---|

| Competitive | Inhibitor binds to the enzyme's active site, competing with the substrate. americanpeptidesociety.org | V_max remains unchanged; K_m increases. americanpeptidesociety.org |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. americanpeptidesociety.org | V_max decreases; K_m remains unchanged. americanpeptidesociety.org |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. americanpeptidesociety.org | Both V_max and K_m decrease. americanpeptidesociety.org |

Peptide 7140 Engineering and Design Strategies

Rational Design and Sequence Optimization for Enhanced Functionality

Rational peptide design is a cornerstone of modern therapeutic development, leveraging an understanding of structure-activity relationships to create peptides with improved functions. This approach contrasts with random screening by using structural information of the target and its known binding partners to guide the design process. nih.gov The primary goal is to modify the amino acid sequence to enhance desired characteristics such as binding affinity, selectivity, and stability, while minimizing undesirable traits.

Computational tools are integral to this process. Techniques like molecular docking and machine learning models can predict how sequence modifications will affect the peptide's interaction with its target receptor. nih.gov For instance, by analyzing the binding interface between a peptide and its target protein, researchers can identify key amino acid residues that are critical for the interaction. Site-directed amino acid substitution can then be used to systematically replace specific residues to improve binding affinity or stability. researchgate.net

A key challenge in peptide design is navigating the vast sequence space; for a peptide of 'n' length, there are 20^n possible sequences. nih.gov Bioinformatic approaches help to narrow this immense space by deriving smaller, focused libraries based on known biological information, making the experimental validation process more efficient. nih.gov Recently, advanced methods like Direct Preference Optimization (DPO) have been applied to peptide design, using structural similarity and sequence diversity as feedback to guide the generation of sequences more likely to fold into the desired structure. arxiv.orgarxiv.org

Table 1: Strategies for Sequence Stability Optimization

| Design Constraint | Susceptible Elements | Optimization Strategy |

| Oxidation | Cysteine (Cys), Methionine (Met) | Replace Cys with Serine (Ser); replace Met with Norleucine (Nle) |

| Hydrolysis | Aspartate (Asp)-Glycine (Gly), Asp-Proline (Pro) | Substitute Asp with other amino acids like Glutamate (Glu) |

| Secondary Structure | Multiple adjacent bulky residues (e.g., Ile, Leu, Val) | Insert Proline (Pro) or Glycine (Gly) to disrupt aggregation |

| N-terminal Cyclization | N-terminal Glutamine (Gln) | Acetylate the N-terminus to prevent pyroglutamate (B8496135) formation |

Application of Combinatorial Peptide Libraries for Activity and Specificity Enhancement

Combinatorial peptide libraries are powerful tools for discovering and optimizing peptides without prior knowledge of the target's structure. These libraries consist of vast collections of diverse peptide sequences, often numbering in the millions or even billions. americanpeptidesociety.org By screening these libraries against a biological target, researchers can identify "hit" peptides that exhibit high binding affinity and specificity. americanpeptidesociety.org

Several methods are used to generate and screen these libraries:

Phage Display: This technique involves genetically fusing a peptide library to a coat protein of a bacteriophage. The phages displaying peptides that bind to the target can be isolated and amplified, allowing for the identification of the corresponding DNA sequence. nih.gov

One-Bead-One-Compound (OBOC) Libraries: In this method, a large number of resin beads are used, with each bead displaying multiple copies of a single, unique peptide sequence. nih.gov Beads that bind to a labeled target can be physically isolated and the peptide sequence determined. nih.gov

Positional Scanning Synthetic Peptide Combinatorial Libraries (PS-SPCL): This approach involves creating multiple sub-libraries where one amino acid position is held constant while all other positions are varied. By testing each sub-library, the optimal amino acid for each position in the sequence can be determined. nih.gov

The use of ultra-large synthetic libraries, containing up to 100 million members, combined with advanced screening methods like in-solution affinity selection and mass spectrometry, has further expanded the ability to discover rare, high-affinity binders. mit.edu These high-throughput methods accelerate the discovery process, enabling the rapid identification of lead candidates for further development. americanpeptidesociety.org

Macrocyclization and Conformational Constraint for Improved Biological Performance

Linear peptides are often highly flexible, which can result in a significant entropic penalty upon binding to their target. researchgate.net Macrocyclization, the process of linking the peptide's ends or side chains to form a ring, is a widely used strategy to pre-organize the peptide into a bioactive conformation. nih.gov This conformational constraint reduces flexibility, which can lead to several benefits:

Increased Binding Affinity: By locking the peptide into a shape that is complementary to the target's binding site, the energetic cost of binding is reduced. researchgate.net

Enhanced Selectivity: A more rigid structure can prevent the peptide from binding to off-target receptors. nih.gov

Improved Stability: Cyclic peptides are often more resistant to degradation by proteases compared to their linear counterparts. researchgate.netnih.gov

Various chemical strategies are employed to achieve macrocyclization, including the formation of amide bonds (head-to-tail), disulfide bonds between cysteine residues, or linkages involving other reactive amino acid side chains. nih.gov The choice of cyclization strategy can significantly impact the final conformation and biological activity of the peptide. Computational methods, combined with experimental data from techniques like Nuclear Magnetic Resonance (NMR), can help guide the design of macrocycles to ensure the desired conformation is achieved. nih.gov

Table 2: Common Peptide Macrocyclization Strategies

| Cyclization Chemistry | Linkage Type | Key Features |

| Lactamization | Amide Bond | Forms a stable, protease-resistant backbone-to-backbone or side-chain-to-backbone linkage. |

| Disulfide Bridge | Disulfide Bond | Connects two Cysteine residues; reversible in reducing environments. nih.gov |

| Thiol-Ene Reaction | Thioether Bond | Forms a stable C-S bond between a Cysteine and an alkene-containing amino acid. nih.gov |

| Click Chemistry | Triazole Ring | Highly efficient reaction between an azide (B81097) and an alkyne to form a stable heterocyclic ring. |

Advanced Research Methodologies and Analytical Approaches for Peptide 7140 Studies

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Characterization and Identification

Mass spectrometry is a cornerstone analytical technique for the characterization of peptides. jchemrev.com For a novel compound like Peptide 7140, the initial step would involve determining its precise molecular weight. High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of the intact peptide with high accuracy, confirming its elemental composition and purity. jchemrev.comunc.edu

Tandem mass spectrometry (MS/MS) is subsequently used for sequencing. creative-proteomics.com In this process, the peptide ion is isolated and fragmented through methods like collision-induced dissociation (CID). nih.gov The resulting fragment ions are measured, producing a spectrum that reflects the peptide's amino acid sequence. youtube.com By analyzing the mass differences between the fragment ions (typically b- and y-ions), the precise sequence of amino acids in this compound can be determined. youtube.com This process is crucial for verifying that the peptide was synthesized correctly and for identifying any post-translational modifications. nih.gov

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical Peptide

| Fragment Ion Type | Sequence Position | Calculated m/z |

|---|---|---|

| b-ion | 1 | 132.07 |

| b-ion | 2 | 245.15 |

| b-ion | 3 | 342.20 |

| y-ion | 1 | 175.12 |

| y-ion | 2 | 272.17 |

| y-ion | 3 | 385.25 |

This table represents example data and is for illustrative purposes only.

High-Throughput Screening Techniques for Discovery and Optimization

High-Throughput Screening (HTS) is instrumental in the discovery and optimization phases of peptide development. nih.gov If this compound were a lead candidate, HTS would be used to screen large libraries of its variants to identify molecules with improved activity, selectivity, or stability. researchgate.net These libraries can be generated using combinatorial chemistry or peptide display technologies.

The screening process utilizes automated platforms to rapidly test tens of thousands of compounds in parallel. creative-peptides.com Assays are designed to measure a specific biological activity, such as binding to a target receptor or inhibiting an enzyme. The data generated identifies "hits"—peptides with the desired characteristics—which can then be selected for further development. This approach accelerates the discovery process, moving from a large pool of candidates to a few optimized leads in a fraction of the time required by traditional methods. nih.gov

Biophysical Methods for Structural and Interaction Analysis

Understanding the three-dimensional structure of this compound and how it interacts with its biological targets is critical for understanding its mechanism of action. Several biophysical methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the high-resolution 3D structure of peptides in solution, which mimics their natural physiological environment. digitellinc.comnih.gov By analyzing the interactions between atomic nuclei within the peptide, a detailed model of its conformational dynamics can be constructed. nih.gov This provides insights into the peptide's flexibility and the structural features responsible for its biological activity. digitellinc.com

X-ray Crystallography : This technique provides an atomic-resolution view of the peptide's structure in its solid, crystalline state. nih.govyoutube.com To perform this analysis, this compound would first need to be crystallized. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the positions of individual atoms, revealing a precise 3D structure. nih.govmdpi.com This information is invaluable for structure-based drug design.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to study the kinetics of molecular interactions in real-time. creative-peptides.com To analyze this compound, its potential binding partner (e.g., a target protein) would be immobilized on a sensor chip. A solution containing this compound is then passed over the chip, and any binding events are detected as a change in the refractive index at the sensor surface. nih.gov This allows for the precise measurement of association (on-rate) and dissociation (off-rate) constants, which define the binding affinity. escholarship.org

Table 2: Representative Biophysical Data for a Hypothetical Peptide-Target Interaction

| Technique | Parameter Measured | Illustrative Value |

|---|---|---|

| SPR | Association Rate (ka) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| SPR | Dissociation Rate (kd) | 2.0 x 10⁻⁴ s⁻¹ |

| SPR | Affinity (KD) | 1.33 nM |

| NMR | Key Structural Motif | Alpha-helix |

| X-ray Crystallography | Resolution | 1.8 Å |

This table represents example data and is for illustrative purposes only.

Computational Modeling and In Silico Prediction for Peptide Behavior

Computational, or in silico, methods are used to predict the behavior and properties of peptides, saving significant time and resources in the laboratory. nih.gov For this compound, molecular dynamics simulations could be used to model its conformational changes over time and predict its structural stability. nih.gov

Peptide-protein docking simulations can predict how this compound might bind to its target receptor, identifying key amino acid residues involved in the interaction. nih.gov These predictive models help in designing experiments and in generating hypotheses about the peptide's mechanism of action. nih.gov Furthermore, machine learning algorithms can be trained on large datasets of known peptides to predict various properties of new sequences, such as their potential bioactivity or toxicity, further guiding the optimization process. researchgate.netmdpi.com

In Vitro and In Vivo Model Systems for Functional Evaluation in Preclinical Research

Before a peptide can be considered for clinical use, its function and efficacy must be rigorously tested in preclinical models.

In Vitro Models : These studies involve testing this compound on isolated cells or tissues in a controlled laboratory setting. mdpi.com For example, cell-based assays can be used to measure the peptide's effect on cell viability, proliferation, or specific signaling pathways. nih.gov These experiments provide crucial information about the peptide's biological activity and potential cytotoxicity before it is tested in living organisms. mdpi.com

Research Applications and Prospective Directions for Peptide 7140

Development of Novel Antimicrobial Agents and Resistance Modulators

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the exploration of new therapeutic avenues. upenn.edunih.govnih.gov Antimicrobial peptides (AMPs) are gaining attention as potential alternatives to conventional antibiotics due to their broad-spectrum activity and lower propensity for inducing resistance. nih.govmdpi.com These peptides often work by disrupting the bacterial cell membrane, a mechanism that is less susceptible to the development of resistance compared to the targeted enzymatic pathways of traditional antibiotics. upenn.eduiisc.ac.in

Research is underway to discover and design novel AMPs, including those derived from natural sources like insects and animal venom, as well as synthetic peptides. nih.govamericanpeptidesociety.org Scientists are also exploring encrypted peptides, which are antimicrobial sequences hidden within larger proteins not typically associated with the immune system. upenn.edu These findings could significantly expand the arsenal (B13267) of molecules used to combat drug-resistant infections. upenn.edu

Strategies to enhance the efficacy and stability of these peptides are also a key focus. This includes chemical modifications such as using D-amino acids, cyclization, and dimerization to protect them from degradation by proteases. nih.govnih.gov Furthermore, combining AMPs with existing antibiotics is being investigated as a way to overcome resistance and enhance treatment effectiveness. nih.gov

Strategies for Targeted Delivery and Conjugation (e.g., Peptide Drug Conjugates, Nanomaterial Integration)

A significant area of peptide research focuses on enhancing their therapeutic potential through targeted delivery and conjugation. news-medical.netnih.gov Peptides can be designed to specifically bind to receptors that are overexpressed on diseased cells, such as cancer cells, thereby concentrating the therapeutic agent where it is needed most and reducing systemic side effects. nih.govrsc.org

Peptide-Drug Conjugates (PDCs) represent a promising strategy, where a targeting peptide is linked to a potent cytotoxic drug. mdpi.comnih.govnih.govrsc.org This approach combines the specificity of the peptide with the cell-killing power of the drug, offering a more precise cancer therapy. mdpi.comrsc.org The design of PDCs involves careful selection of the homing peptide, the linker that connects the peptide to the drug, and the drug payload itself. mdpi.comnih.gov

Nanomaterial Integration offers another avenue for improving peptide delivery. european-mrs.comnih.govmdpi.com Encapsulating peptides within nanoparticles can protect them from degradation in the bloodstream and facilitate their delivery across biological barriers. researchoutreach.orgmdpi.com These nanoparticles can be engineered from various materials, including polymers and lipids, and can be further functionalized with targeting peptides to enhance their specificity. nih.govmdpi.com The size and surface properties of these nanoparticles are critical factors that influence their interaction with biological systems and their ability to reach the target site. mdpi.com

Table 1: Examples of Peptide-Based Targeting and Delivery Strategies

| Strategy | Description | Key Components | Potential Applications |

|---|---|---|---|

| Peptide-Drug Conjugates (PDCs) | A targeting peptide is covalently linked to a cytotoxic drug. mdpi.comnih.gov | Homing peptide, linker, cytotoxic payload. mdpi.com | Oncology, infectious diseases, metabolic disorders. mdpi.comnih.gov |

| Nanoparticle Encapsulation | Peptides are encapsulated within nanoparticles to protect them and facilitate delivery. researchoutreach.org | Nanoparticles (e.g., liposomes, polymeric nanoparticles), peptide cargo. mdpi.com | Cancer therapy, gene therapy, crossing the blood-brain barrier. mdpi.comdntb.gov.ua |

| Self-Assembled Peptides | Peptides designed to self-assemble into nanostructures for drug delivery. nih.gov | Amphiphilic peptide sequences. nih.gov | Targeted drug delivery, tissue engineering. nih.goveuropean-mrs.com |

| Peptide-Functionalized Nanomaterials | Nanomaterials are decorated with targeting peptides to enhance specificity. nih.gov | Nanoparticles, targeting peptides. nih.gov | Targeted drug delivery, molecular imaging, biosensing. mdpi.com |

Potential in Modulating Disease Pathways (e.g., Oncology, Inflammation, Neurodegenerative Research)

The specificity of peptides makes them attractive candidates for modulating disease pathways in various therapeutic areas. news-medical.netethz.ch

In oncology , peptides are being developed to target specific receptors on cancer cells, delivering cytotoxic agents directly to the tumor while sparing healthy tissues. nih.govpolypeptide.com For instance, peptides that bind to receptors overexpressed in the tumor neovasculature can inhibit angiogenesis, cutting off the tumor's blood supply. nih.gov

In the context of inflammation , research has shown that certain peptides can suppress inflammatory responses. nih.govadvancedsciencenews.comrsc.org For example, a cell-penetrating peptide has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov This suggests the potential for developing peptide-based therapies for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. nih.gov Vasoactive intestinal peptide (VIP) and its receptors have also been studied for their anti-inflammatory and protective effects in conditions like intervertebral disc degeneration. advancedsciencenews.comwayne.edu

In neurodegenerative research , the focus is on peptides that can interfere with the protein aggregation processes characteristic of diseases like Alzheimer's and Parkinson's. frontiersin.orgbmglabtech.com Misfolded proteins, such as amyloid-beta and alpha-synuclein, form toxic aggregates that lead to neuronal cell death. bmglabtech.comcuhk.edu.hk Researchers are investigating peptides and natural compounds that can bind to these proteins and prevent their aggregation or promote their clearance. frontiersin.orgcuhk.edu.hkmuni.cz

Table 2: Research Highlights of Peptides in Disease Modulation

| Disease Area | Peptide-Based Approach | Mechanism of Action | Key Findings |

|---|---|---|---|

| Oncology | Peptide-Drug Conjugates (PDCs) | Targeted delivery of cytotoxic drugs to cancer cells. nih.gov | Enhanced tumor penetration and selectivity. rsc.org |

| Inflammation | Anti-inflammatory peptides | Inhibition of key inflammatory signaling pathways like NF-κB. nih.govnih.gov | Suppression of inflammatory mediator production and reduced inflammation in animal models. nih.govnih.gov |

| Neurodegenerative Disease | Aggregation inhibitors | Prevention of the formation of toxic protein aggregates (e.g., amyloid-beta, alpha-synuclein). frontiersin.orgcuhk.edu.hk | Slowing of disease progression in preclinical models. cuhk.edu.hk |

Role in Basic Biological Research, Proteomics, and Mechanistic Elucidation

Peptides are invaluable tools in basic biological research for dissecting complex cellular processes. ethz.chresearchgate.net Their ability to be synthesized with high purity and specificity allows researchers to probe protein-protein interactions, map signaling pathways, and identify the functions of specific protein domains. rsc.org

In the field of proteomics , which is the large-scale study of proteins, stable isotope-labeled peptides are crucial for quantitative analysis. acs.orgbiosynth.comwikipedia.org These "heavy" peptides are used as internal standards in mass spectrometry-based methods to accurately measure the abundance of specific proteins in complex biological samples. biosynth.comwikipedia.org This has significant applications in biomarker discovery and understanding disease mechanisms. acs.orgwikipedia.org Techniques like parallel reaction monitoring (PRM) combined with these labeled peptides enhance the selectivity and coverage of proteomic analyses. acs.org

Furthermore, peptides are instrumental in mechanistic elucidation . For example, in the study of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides, in vitro reconstitution of their biosynthetic pathways using peptide substrates has been key to understanding the enzymatic steps involved in their formation. nih.gov Similarly, studying the interactions between polysaccharides like hyaluronic acid and self-assembling peptides provides insights into the organization of the extracellular matrix and the formation of complex biomaterials. acs.orgnih.gov

Emerging Research Frontiers in Peptide Science and Future Translational Opportunities

The field of peptide science is continually evolving, with several emerging frontiers holding significant promise for future therapeutic applications. ethz.chadvancedsciencenews.com The integration of artificial intelligence and machine learning is accelerating the discovery of novel peptide sequences with desired biological activities, moving beyond traditional, time-consuming screening methods. news-medical.net

One major area of advancement is the development of strategies to overcome the inherent limitations of peptides, such as their poor metabolic stability and bioavailability. nih.govacs.org Chemical modifications, including cyclization and the incorporation of non-natural amino acids, are being employed to create more robust and effective peptide drugs. nih.gov

The exploration of new delivery routes, such as nose-to-brain delivery, is opening up possibilities for treating central nervous system disorders. nih.gov Additionally, the development of multifunctional peptide-based nanosystems that combine targeting, imaging, and therapeutic functionalities is a key area of research. nih.gov

Future translational opportunities are vast and include the development of personalized peptide-based therapies tailored to an individual's specific disease profile. news-medical.net The growing understanding of the roles of peptides in various physiological and pathological processes, from metabolic disorders to cancer and infectious diseases, will continue to fuel the development of innovative peptide therapeutics. ethz.chpolypeptide.com

Q & A

Q. How should researchers design initial experiments to characterize Peptide 7140's biological activity?

Methodological Answer:

- Step 1 : Define the hypothesis (e.g., this compound's role in a specific signaling pathway) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

- Step 2 : Select appropriate controls (e.g., scrambled peptide, vehicle-only) and variables (e.g., concentration, exposure time).

- Step 3 : Use replication (minimum n=3) to ensure statistical power, as taught in courses like RSEM 7140 on large dataset management .

- Step 4 : Employ assays such as ELISA or flow cytometry for quantitative analysis, adhering to protocols from journals requiring detailed experimental sections .

Q. What steps ensure batch-to-batch consistency in synthesizing this compound for reproducible experiments?

Methodological Answer:

- Step 1 : Request peptide content analysis (e.g., HPLC, mass spectrometry) to quantify purity and confirm identity .

- Step 2 : Standardize solvent conditions (e.g., TFA removal <1% for cell assays) to minimize variability .

- Step 3 : Validate biological activity across batches using dose-response curves, referencing statistical methods from SOC 7140 (multivariate analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound across studies?

Methodological Answer:

- Step 1 : Conduct a systematic review to identify confounding variables (e.g., cell lines, assay conditions) .

- Step 2 : Perform meta-analysis using tools like R or Python, as covered in IBS 7140 (data science applications) .

- Step 3 : Validate findings through independent replication, emphasizing transparency in raw data sharing per journal guidelines .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Step 1 : Apply nonlinear regression models (e.g., sigmoidal dose-response) using software like GraphPad Prism.

- Step 2 : Account for heteroscedasticity via weighted least squares, a technique discussed in SOC 7140 (advanced quantitative methods) .

- Step 3 : Validate assumptions using residual plots and goodness-of-fit tests (e.g., AIC/BIC) .

Q. How can multi-omics data be integrated to explore this compound's systemic effects?

Methodological Answer:

- Step 1 : Use dimensionality reduction (PCA, t-SNE) to identify patterns in transcriptomic/proteomic datasets, leveraging MATLAB/Python skills from IBS 7140 .

- Step 2 : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings.

- Step 3 : Cross-validate results with functional assays (e.g., CRISPR knockdown) to establish causality.

Methodological and Regulatory Considerations

Q. What strategies optimize data management in longitudinal studies involving this compound?

Methodological Answer:

- Step 1 : Implement version-controlled databases (e.g., SQL, REDCap), as taught in NURS 7140 (SPSS/data management) .

- Step 2 : Document metadata rigorously (e.g., storage conditions, freeze-thaw cycles) to mitigate batch effects .

- Step 3 : Use cloud platforms (AWS, Google Cloud) for secure storage, aligning with RSEM 7140’s emphasis on large datasets .

Q. How should researchers navigate regulatory guidelines for this compound-based therapeutic development?

Methodological Answer:

- Step 1 : Review FDA guidance on complex generics (e.g., peptide-specific bioequivalence standards) .

- Step 2 : Engage in pre-ANDA meetings to clarify requirements for preclinical data .

- Step 3 : Collaborate with regulatory experts to design phase-appropriate assays (e.g., stability testing, immunogenicity) .

What frameworks ensure rigorous formulation of research questions for this compound studies?

Methodological Answer:

- Step 1 : Apply PICO (Population, Intervention, Comparison, Outcome) to clinical studies (e.g., "Does this compound reduce tumor growth in murine models vs. standard therapy?") .

- Step 2 : Use FINER criteria to evaluate feasibility and novelty, avoiding overly broad/narrow questions .

- Step 3 : Pilot-test hypotheses to refine parameters before large-scale experiments .

Data Presentation and Reproducibility

Q. How should raw data from this compound experiments be documented for peer review?

Methodological Answer:

- Step 1 : Include raw datasets in appendices (e.g., Excel files) with annotations, following journal guidelines .

- Step 2 : Report uncertainties (e.g., instrument error margins) in figure captions .

- Step 3 : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like Zenodo .

Q. What steps enhance reproducibility in this compound research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.